Ethyl 4-bromo-2-nitrobenzoate Ethyl 4-bromo-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 528872-23-3
VCID: VC7306201
InChI: InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Molecular Formula: C9H8BrNO4
Molecular Weight: 274.07

Ethyl 4-bromo-2-nitrobenzoate

CAS No.: 528872-23-3

Cat. No.: VC7306201

Molecular Formula: C9H8BrNO4

Molecular Weight: 274.07

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2-nitrobenzoate - 528872-23-3

Specification

CAS No. 528872-23-3
Molecular Formula C9H8BrNO4
Molecular Weight 274.07
IUPAC Name ethyl 4-bromo-2-nitrobenzoate
Standard InChI InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Standard InChI Key HBBNMJSSYTXTPH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 4-bromo-2-nitrobenzoate is an aromatic ester derivative featuring a bromine substituent and a nitro group on the benzene ring. Its systematic IUPAC name is ethyl 4-bromo-2-nitrobenzoate, and its structural formula is represented as:

CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]\text{CCOC(=O)C}_1=\text{C(C=C(C=C}_1\text{)Br)[N+](=O)[O-]}

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC9H8BrNO4\text{C}_9\text{H}_8\text{BrNO}_4
Molecular Weight274.068 g/mol
Exact Mass272.964 g/mol
Topological Polar Surface Area72.12 Ų
LogP (Partition Coefficient)3.06

The compound’s SMILES notation (CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]) and InChIKey (HBBNMJSSYTXTPH-UHFFFAOYSA-N) further confirm its structural uniqueness .

Spectroscopic and Chromatographic Data

While experimental spectra (e.g., NMR, IR) are not directly available in the cited sources, collision cross-section (CCS) values predicted by ion mobility spectrometry provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+273.97096150.3
[M+Na]+295.95290153.5
[M-H]-271.95640151.0

These values are critical for mass spectrometry-based identification in complex matrices .

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring bromination and nitration occur at the 4- and 2-positions, respectively.

  • Stability of intermediates: Nitro groups are electron-withdrawing, potentially deactivating the ring toward further electrophilic substitution.

  • Purification: Separation from di- or tri-substituted byproducts requires precise chromatography or crystallization .

Applications in Pharmaceutical and Chemical Research

Role as a Building Block

Ethyl 4-bromo-2-nitrobenzoate’s halogen and nitro functionalities make it a precursor for:

  • Suzuki-Miyaura couplings: The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures.

  • Nitro group reduction: Conversion to amines enables access to aniline derivatives, which are prevalent in drug discovery .

Case Study: BTK Inhibitor Development

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic, asymmetric routes could enhance enantioselective access to derivatives. For example, palladium-catalyzed C-H activation might bypass traditional halogenation steps.

Biomedical Applications

Exploring this compound’s utility in:

  • PROTACs (Proteolysis-Targeting Chimeras): Leveraging its aryl bromide for E3 ligase recruitment.

  • Anticancer agents: Nitro groups in hypoxia-activated prodrugs.

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